molecular formula C5H13NS B3003041 2-(Methylethylamino)ethanethiol CAS No. 63210-55-9

2-(Methylethylamino)ethanethiol

Cat. No.: B3003041
CAS No.: 63210-55-9
M. Wt: 119.23
InChI Key: SCHGEURGNDMPPN-UHFFFAOYSA-N
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Description

2-(Methylethylamino)ethanethiol is a chemical compound known for its unique chemical structure and potential biological activity. It is commonly referred to as methionine sulfoximine and is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine

Preparation Methods

The synthesis of 2-(Methylethylamino)ethanethiol can be achieved through various synthetic routes. One common method involves the reaction of an alkyl halide with a hydrosulfide anion, resulting in the formation of the thiol compound . Another method includes the use of thiourea with an alkyl halide, which also yields the desired thiol . Industrial production methods often involve the use of commercially available reagents and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-(Methylethylamino)ethanethiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, thiols can be converted to disulfides, which are compounds containing an -S-S- linkage . Reduction reactions can reverse this process, converting disulfides back to thiols. Substitution reactions involving thiols often use reagents such as alkyl halides, resulting in the formation of thioethers . Common reagents and conditions used in these reactions include sodium hydrosulfide, alkyl halides, and mild acidic or basic conditions . Major products formed from these reactions include disulfides, thioethers, and various substituted thiols.

Scientific Research Applications

In chemistry, it is used for the deprotection of aromatic methyl ethers, offering an odorless workup due to the easy extraction of the reagent and byproduct into the aqueous phase. In biology and medicine, it serves as a potent inhibitor of glutamine synthetase, making it valuable for studying the enzyme’s role in various biological processes. Additionally, it has been explored for its potential in creating supported molecular traps for heavy metal uptake in aqueous solutions, which is relevant for environmental applications. In the energy sector, it has shown promise in extractive desulfurization processes for removing sulfur compounds from natural gasoline.

Mechanism of Action

The mechanism of action of 2-(Methylethylamino)ethanethiol involves its inhibition of glutamine synthetase. This enzyme catalyzes the conversion of glutamate to glutamine, a crucial step in nitrogen metabolism. By inhibiting this enzyme, the compound disrupts the production of glutamine, leading to various downstream effects on cellular metabolism and function. The molecular targets and pathways involved include the binding of the compound to the active site of glutamine synthetase, preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

2-(Methylethylamino)ethanethiol can be compared with other similar compounds, such as 2-(Dimethylamino)ethanethiol and 2-(Diethylamino)ethanethiol. These compounds share similar chemical structures and functional groups but differ in their specific substituents. For example, 2-(Dimethylamino)ethanethiol has two methyl groups attached to the nitrogen atom, while 2-(Diethylamino)ethanethiol has two ethyl groups. These differences can affect their reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-[ethyl(methyl)amino]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHGEURGNDMPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63210-55-9
Record name 2-[ethyl(methyl)amino]ethane-1-thiol
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